Cas no 566-63-2 (17-epi-Pregnenolone)

17-epi-Pregnenolone is a stereoisomer of pregnenolone, a key intermediate in steroid hormone biosynthesis. This compound serves as a precursor in the synthesis of various neurosteroids and hormones, playing a role in modulating neurological and endocrine functions. Its structural similarity to pregnenolone allows it to interact with enzymatic pathways involved in steroidogenesis, though its distinct epimeric configuration may influence metabolic processing and biological activity. Researchers value 17-epi-Pregnenolone for its potential in studying steroid metabolism, receptor interactions, and neurosteroid effects. It is commonly used in biochemical and pharmacological research to explore its unique properties compared to its parent compound.
17-epi-Pregnenolone structure
17-epi-Pregnenolone structure
Product Name:17-epi-Pregnenolone
CAS No:566-63-2
MF:C21H32O2
MW:316.477586746216
CID:945749
PubChem ID:247834
Update Time:2025-11-02

17-epi-Pregnenolone Chemical and Physical Properties

Names and Identifiers

    • (3beta,17alpha)-3-hydroxypregn-5-en-20-one
    • (17α)-3β-Hydroxypregn-5-en-20-one
    • 1-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
    • 3alpha-Hydroxypregn-5-en-20-one
    • 3-epi-Pregnenolone
    • 5-Pregnenolon
    • AC1L3T9Q
    • A-Hydroxy-20-oxopregn-5-ene
    • A-ol-20-one
    • CHEMBL383839
    • currency5-Pregnen-3
    • Pregn-5-en-3
    • pregnelonone
    • Pregnenolen
    • Pregnenolon
    • Pregnenolon - < 3H>
    • SureCN6051876
    • 17-epi-Pregnenolone
    • NSC-63273
    • (3?,17?)-3-Hydroxypregn-5-en-20-one;NSC 63273;3?-Hydroxy-17?-pregn-5-en-20-one;1-((3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
    • NSC63273
    • (17alpha)-3beta-Hydroxypregn-5-en-20-one
    • Pregn-5-en-20-one, (3.beta.,17.alpha.)-
    • 17.alpha.-Pregn-5-en-20-one, 3.beta.-hydroxy-
    • 566-63-2
    • Inchi: 1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21+/m0/s1
    • InChI Key: ORNBQBCIOKFOEO-NUNROCCHSA-N
    • SMILES: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@H](C(C)=O)CC[C@H]21

Computed Properties

  • Exact Mass: 316.24036
  • Monoisotopic Mass: 316.24
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.09
  • Boiling Point: 443.3°C at 760 mmHg
  • Flash Point: 188.9°C
  • Refractive Index: 1.549
  • PSA: 37.3
  • LogP: 4.51530

17-epi-Pregnenolone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P566630-1mg
17-epi-Pregnenolone
566-63-2
1mg
$ 190.00 2023-09-06
TRC
P566630-5mg
17-epi-Pregnenolone
566-63-2
5mg
$ 873.00 2023-09-06
TRC
P566630-10mg
17-epi-Pregnenolone
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10mg
$ 1523.00 2023-09-06

Additional information on 17-epi-Pregnenolone

17-epi-Pregnenolone (CAS No. 566-63-2): A Comprehensive Guide to Its Properties and Applications

17-epi-Pregnenolone (CAS No. 566-63-2) is a naturally occurring steroid hormone that plays a crucial role in the biosynthesis of other steroid hormones. As an epimer of pregnenolone, it has garnered significant attention in recent years due to its potential therapeutic applications and its role in endocrine research. This article delves into the chemical properties, biological significance, and emerging trends surrounding this fascinating compound.

The molecular formula of 17-epi-Pregnenolone is C21H32O2, with a molecular weight of 316.48 g/mol. Its unique stereochemistry at the 17-position differentiates it from its more common counterpart, pregnenolone. Researchers have become increasingly interested in how this subtle structural variation affects its biological activity and metabolic pathways.

In the human body, 17-epi-Pregnenolone serves as a key intermediate in steroidogenesis. It participates in the biosynthesis pathways leading to progesterone, androgens, estrogens, and corticosteroids. Recent studies suggest that this epimer may have distinct biological functions that warrant further investigation, particularly in the context of neurosteroid activity and hormonal regulation.

The scientific community has shown growing interest in 17-epi-Pregnenolone research due to its potential implications for understanding hormonal balance and developing novel therapeutic approaches. Some of the most frequently searched questions about this compound include: "What is the difference between pregnenolone and 17-epi-pregnenolone?" and "What are the potential benefits of 17-epi-Pregnenolone supplementation?" These queries reflect the public's growing awareness of steroid biochemistry and its health implications.

From a biochemical perspective, 17-epi-Pregnenolone metabolism follows pathways similar to other steroid hormones but with some distinct characteristics. Its conversion to downstream metabolites occurs through enzymatic processes involving cytochrome P450 enzymes and hydroxysteroid dehydrogenases. Researchers are particularly interested in how its metabolism might differ from that of regular pregnenolone and what physiological consequences these differences might have.

In the pharmaceutical industry, 17-epi-Pregnenolone derivatives are being explored for their potential therapeutic applications. While not yet widely used in clinical practice, preliminary studies suggest possible roles in neuroprotection, mood regulation, and hormonal balance. The compound's unique structure makes it an interesting candidate for drug development, particularly in areas related to neurological and endocrine disorders.

The analytical characterization of 17-epi-Pregnenolone (CAS 566-63-2) typically involves techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to distinguish it from other steroid isomers and quantify its presence in biological samples. Recent advances in analytical technology have made it easier to study this compound's distribution and metabolism in various tissues.

From a commercial perspective, the market for 17-epi-Pregnenolone reference standards has been growing steadily. Research laboratories and pharmaceutical companies require high-purity samples for their studies, driving demand for reliable sources of this compound. Quality control measures are particularly important given the compound's structural similarity to other steroids and the need for precise analytical results.

Recent trends in steroid hormone research have placed greater emphasis on understanding the biological roles of minor metabolites like 17-epi-Pregnenolone. This shift reflects the growing recognition that even small structural variations can lead to significant functional differences in steroid hormones. Researchers are particularly interested in how these variations might affect receptor binding, enzyme interactions, and overall hormonal signaling.

Safety considerations for handling 17-epi-Pregnenolone powder follow standard laboratory protocols for steroid compounds. While not classified as hazardous, proper protective equipment should be used when working with the pure substance. Storage recommendations typically suggest keeping the compound in a cool, dry place, protected from light to maintain stability.

The future of 17-epi-Pregnenolone studies appears promising, with several research groups investigating its potential roles in various physiological processes. Areas of particular interest include its possible effects on cognitive function, stress response, and aging-related hormonal changes. As analytical techniques continue to improve, researchers expect to gain deeper insights into this compound's biological significance.

For those interested in the technical aspects, the synthesis of 17-epi-Pregnenolone typically involves selective modification of pregnenolone or related steroid precursors. Synthetic chemists have developed various routes to produce this compound with high stereochemical purity, which is essential for research purposes. The synthetic approaches continue to evolve as new catalytic methods become available.

In conclusion, 17-epi-Pregnenolone (CAS 566-63-2) represents an intriguing subject of study in steroid biochemistry and endocrinology. Its unique structural features and potential biological activities make it a compound of growing interest to researchers across multiple disciplines. As scientific understanding of steroid metabolism advances, the role of this particular epimer may become increasingly clear, potentially opening new avenues for therapeutic development and biological research.

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